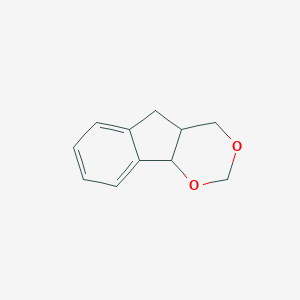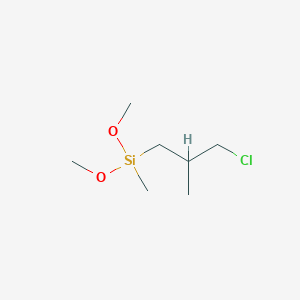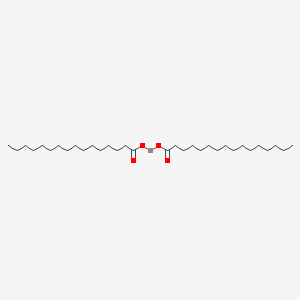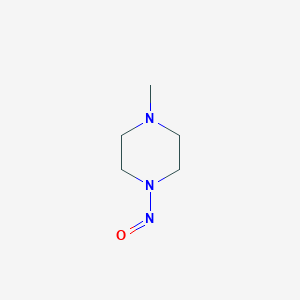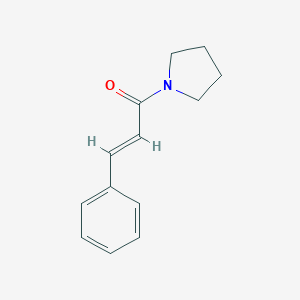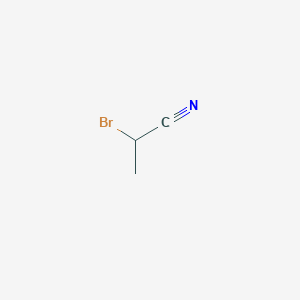![molecular formula C11H27O5PSi B100026 Dietil [2-(dietoximetilsilil)etil]fosfonato CAS No. 18048-06-1](/img/structure/B100026.png)
Dietil [2-(dietoximetilsilil)etil]fosfonato
Descripción general
Descripción
Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate is a compound that is part of a broader class of organophosphorus compounds with potential applications in various fields, including organic synthesis and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related diethyl phosphonate derivatives, which can be useful in understanding the behavior and reactivity of diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate.
Synthesis Analysis
The synthesis of diethyl phosphonate derivatives is a topic of interest in the field of organic chemistry. For instance, diethyl [(2S,4S)-4-hydroxytetrahydrofuran-2-ylmethyl]phosphonates are synthesized through a process involving the preparation of phosphorylated glycol followed by intramolecular cyclization and hydrogenation . Similarly, diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is prepared by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite . These methods highlight the versatility of diethyl phosphonate derivatives in synthesis and their potential as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of diethyl phosphonate derivatives can exhibit interesting features such as nearly tetrahedral geometry around the phosphorus atom and the presence of intermolecular and intramolecular hydrogen bonding, as seen in diethyl (1-hydroxy-2-butynyl)phosphonate . These structural characteristics can influence the reactivity and stability of the compounds.
Chemical Reactions Analysis
Diethyl phosphonate derivatives undergo various chemical reactions. For example, α-lithiated diethyl α-(trimethylsilyloxy)benzylphosphonate can be acylated to afford α-acylated products, which upon treatment with NaOH-EtOH can cleave the P–C bond to yield α-hydroxy ketones . Additionally, diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes through condensation and elimination reactions . These reactions demonstrate the functional versatility of diethyl phosphonate derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. For instance, the presence of substituents such as methoxy groups can affect the corrosion inhibition efficiency of these compounds . Theoretical studies, including Density Functional Theory (DFT) calculations, provide insights into the electronic structure, such as the HOMO-LUMO gap, and thermodynamic properties, which are crucial for understanding the reactivity and stability of these compounds .
Aplicaciones Científicas De Investigación
Agentes antibacterianos
Los fosfonatos, como el Dietil [2-(dietoximetilsilil)etil]fosfonato, son conocidos por sus propiedades antibacterianas. Son particularmente efectivos contra bacterias multirresistentes (MDR) y extensamente resistentes a los medicamentos (XDR), que representan desafíos significativos en los entornos clínicos . La capacidad del compuesto para actuar contra bacterias grampositivas y gramnegativas lo convierte en un activo valioso para el desarrollo de nuevos fármacos antibacterianos.
Terapéutica antiviral
Los fosfonatos de nucleósidos acíclicos son cruciales en el tratamiento de infecciones por virus del ADN y retrovirus, y se ha demostrado que los derivados de los fosfonatos son efectivos . El this compound se puede utilizar para sintetizar estos derivados, que juegan un papel importante en el manejo de enfermedades como la hepatitis C y el virus de la influenza A.
Terapéutica del SNC
Se sabe que los derivados del compuesto influyen en neurotransmisores como el glutamato y el GABA, que son fundamentales para el tratamiento de trastornos del sistema nervioso central (SNC) como la esquizofrenia, la enfermedad de Parkinson, la epilepsia y los trastornos de ansiedad . Al modular la actividad de estos neurotransmisores, los medicamentos basados en fosfonatos pueden ofrecer nuevas vías terapéuticas para estas afecciones.
Tratamientos para la densidad ósea
Los fosfonatos también son reconocidos por su papel en el aumento de la densidad mineral ósea, lo que los hace útiles para tratar afecciones como la osteoporosis . El this compound podría usarse para crear dronatos, compuestos que ayudan en el manejo de problemas de salud relacionados con la densidad ósea.
Agentes antimaláricos
La lucha contra la malaria ha visto el uso de ésteres de fosfonato como agentes antimaláricos. Dada la flexibilidad estructural y la capacidad de crear derivados dirigidos, el this compound puede contribuir a la síntesis de nuevos compuestos para combatir la malaria .
Agentes anticancerígenos
Los derivados de fosfonatos se han explorado por sus propiedades anticancerígenas. El this compound puede servir como precursor en la síntesis de estos agentes, lo que podría conducir a nuevos tratamientos para diversos cánceres .
Inhibidores de la ECA
Los inhibidores de la enzima convertidora de angiotensina (ECA) son vitales para el manejo de la hipertensión y la insuficiencia cardíaca. Los fosfonatos se han utilizado para desarrollar inhibidores de la ECA, y el this compound podría ser fundamental para crear nuevos inhibidores que ayuden a regular la presión arterial .
Síntesis química y ciencia de los materiales
En el ámbito de la síntesis química, el this compound es un bloque de construcción versátil. Se puede usar para sintetizar varios heterociclos de nitrógeno, que son esenciales para crear aplicaciones farmacéuticas, agroquímicas y de ciencia de los materiales .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-diethoxyphosphorylethyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27O5PSi/c1-6-13-17(12,14-7-2)10-11-18(5,15-8-3)16-9-4/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDZETSWQLQWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27O5PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939336 | |
| Record name | Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18048-06-1 | |
| Record name | Diethyl P-[2-(diethoxymethylsilyl)ethyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-(2-(diethoxymethylsilyl)ethyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[2-(diethoxymethylsilyl)ethyl]-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





